molecular formula C22H22FNO6S B2389929 Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448046-83-0

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2389929
CAS No.: 1448046-83-0
M. Wt: 447.48
InChI Key: CTKBMNAHYAVLNR-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is a chemical compound with the molecular formula C22H22FNO6S and a molecular weight of 447.48 g/mol. This compound has garnered attention due to its potential as a potent inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonylation of the piperidine ring and the esterification of the resulting compound to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine .

Scientific Research Applications

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor, which could have implications for understanding enzyme function and regulation.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(2-(4-chlorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
  • Methyl 2-((1-(2-(4-bromobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate
  • Methyl 2-((1-(2-(4-methylbenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate

Uniqueness

Methyl 2-((1-(2-(4-fluorobenzoyl)benzoyl)piperidin-4-yl)sulfonyl)acetate is unique due to the presence of the fluorobenzoyl group, which can enhance its binding affinity and specificity for certain enzymes compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-[1-[2-(4-fluorobenzoyl)benzoyl]piperidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO6S/c1-30-20(25)14-31(28,29)17-10-12-24(13-11-17)22(27)19-5-3-2-4-18(19)21(26)15-6-8-16(23)9-7-15/h2-9,17H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBMNAHYAVLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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